molecular formula C6H7IN2O B8703071 2-Iodo-6-methoxypyridin-3-amine

2-Iodo-6-methoxypyridin-3-amine

Cat. No.: B8703071
M. Wt: 250.04 g/mol
InChI Key: ZUALVJBEQHNYMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Iodo-6-methoxypyridin-3-amine is a halogenated pyridine derivative characterized by an iodine atom at the 2-position, a methoxy group at the 6-position, and an amine group at the 3-position of the pyridine ring. This compound is part of a broader class of substituted pyridines, which are widely studied for their applications in medicinal chemistry, coordination complexes, and organic synthesis. Notably, commercial availability of this compound is restricted, as it is listed as "discontinued" in some catalogs .

Properties

Molecular Formula

C6H7IN2O

Molecular Weight

250.04 g/mol

IUPAC Name

2-iodo-6-methoxypyridin-3-amine

InChI

InChI=1S/C6H7IN2O/c1-10-5-3-2-4(8)6(7)9-5/h2-3H,8H2,1H3

InChI Key

ZUALVJBEQHNYMX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1)N)I

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Halogen Substituent Effects: The iodine atom in this compound contributes to its higher molecular weight (278.04 g/mol) compared to the chloro analog (174.59 g/mol) . In contrast, 6-Chloro-2-iodopyridin-3-amine (MW 282.46 g/mol) combines halogens at adjacent positions, which could influence electronic effects in coordination complexes .

Methoxy Group Positioning :

  • The methoxy group at C6 in this compound provides electron-donating resonance effects, stabilizing the pyridine ring. This contrasts with 3-Iodo-4-methoxypyridine, where the methoxy group at C4 alters regioselectivity in substitution reactions .

Methyl vs. Iodo Substitution :

  • 6-Methoxy-5-methylpyridin-3-amine (MW 138.17 g/mol) lacks halogenation but includes a methyl group at C5, enhancing lipophilicity compared to the iodine-substituted compound. This methyl derivative is more readily available for scale-up synthesis .

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